molecular formula C17H14ClN3S B12740976 4,5-Dihydro-9-chloro-5-methyl-1-phenyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine CAS No. 110766-40-0

4,5-Dihydro-9-chloro-5-methyl-1-phenyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine

Cat. No.: B12740976
CAS No.: 110766-40-0
M. Wt: 327.8 g/mol
InChI Key: ZXVRZCHPSSADOB-UHFFFAOYSA-N
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Description

4,5-Dihydro-9-chloro-5-methyl-1-phenyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine is a synthetic compound that belongs to the class of triazolobenzothiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-9-chloro-5-methyl-1-phenyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:

    Cyclization Reactions: Using hydrazine derivatives and benzothiazepine precursors.

    Reaction Conditions: Often carried out in the presence of catalysts such as acids or bases, and under controlled temperatures.

Industrial Production Methods

Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Various substitution reactions can occur, where different substituents replace existing groups on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, etc.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its effects on biological systems.

    Medicine: Potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: Possible applications in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-9-chloro-5-methyl-1-phenyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include modulation of neurotransmitter systems or inhibition of specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo(3,4-d)benzothiazepines: Other compounds in this class with different substituents.

    Benzodiazepines: Structurally related compounds with known therapeutic effects.

Uniqueness

4,5-Dihydro-9-chloro-5-methyl-1-phenyl-1,2,4-triazolo(3,4-d)-1,5-benzothiazepine may have unique properties due to its specific substituents, which could influence its biological activity and therapeutic potential.

Properties

CAS No.

110766-40-0

Molecular Formula

C17H14ClN3S

Molecular Weight

327.8 g/mol

IUPAC Name

9-chloro-5-methyl-1-phenyl-4,5-dihydro-[1,2,4]triazolo[3,4-d][1,5]benzothiazepine

InChI

InChI=1S/C17H14ClN3S/c1-11-9-16-19-20-17(12-5-3-2-4-6-12)21(16)14-10-13(18)7-8-15(14)22-11/h2-8,10-11H,9H2,1H3

InChI Key

ZXVRZCHPSSADOB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NN=C(N2C3=C(S1)C=CC(=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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